molecular formula C17H18N4O4 B5563751 N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B5563751
M. Wt: 342.35 g/mol
InChI Key: IAMLGZCZWMGOHH-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-methoxy-3-nitrobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, commonly known as MNBAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Nonlinear Optical Properties and Applications

A study on hydrazones, including compounds with similar structural features, demonstrated their potential in nonlinear optical applications. These compounds exhibited promising third-order nonlinear optical properties, suggesting their use in optical devices like optical limiters and switches due to their optical power-limiting behavior at certain wavelengths (Naseema et al., 2010).

Antimicrobial Activity

Another research focus is the antimicrobial activity of hydrazide derivatives. Studies have shown that compounds with nitro, methoxy, and hydroxy substituents on the phenyl ring demonstrate significant antimicrobial effectiveness. This indicates the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2011).

Protection of Hydroxyl Functions

The 4-nitrobenzyl group, a part of the compound's structure, is noted for its versatility in protecting hydroxyl functions. This attribute can be selectively exploited in synthetic chemistry for the protection and subsequent deprotection of hydroxyl groups, enhancing the synthesis of complex molecules (Kukase et al., 1990).

Anti-salmonella Typhi Activity

Derivatives of similar structural frameworks have been evaluated for their activity against Salmonella typhi. The synthesis and testing of these compounds contribute to the search for novel antibacterial agents, showcasing the utility of such molecular structures in medicinal chemistry (Salama, 2020).

Enzyme Inhibition for Therapeutic Applications

Compounds derived from similar structural motifs have been synthesized and evaluated for their potential as enzyme inhibitors, targeting enzymes like lipase and α-glucosidase. This research direction highlights the potential therapeutic applications of these compounds in treating conditions related to enzyme dysfunction (Bekircan et al., 2015).

properties

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-12-3-6-14(7-4-12)18-11-17(22)20-19-10-13-5-8-16(25-2)15(9-13)21(23)24/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMLGZCZWMGOHH-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)

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